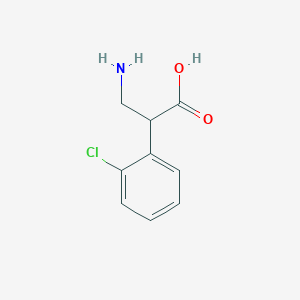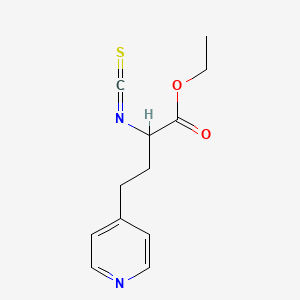
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a butanoate backbone, which also contains a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate typically involves the reaction of ethyl 2-amino-4-(pyridin-4-yl)butanoate with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Materials: Ethyl 2-amino-4-(pyridin-4-yl)butanoate and thiophosgene.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at a low temperature (0-5°C) to prevent decomposition of thiophosgene.
Procedure: Thiophosgene is added dropwise to a solution of ethyl 2-amino-4-(pyridin-4-yl)butanoate in dichloromethane. The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
Isolation: The product is isolated by extraction with an appropriate solvent, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.
化学反応の分析
Types of Reactions
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Sulfonyl Derivatives: Formed from oxidation reactions.
科学的研究の応用
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to form covalent bonds with biological targets.
Material Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
作用機序
The mechanism of action of ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can alter the function of the target protein, leading to various biological effects. The compound may also interact with other molecular targets, such as DNA or small molecules, through similar mechanisms.
類似化合物との比較
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate can be compared with other isothiocyanate-containing compounds:
Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate: Similar structure but with a shorter carbon chain.
Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate: Contains an isothiazolo ring instead of an isothiocyanate group.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Contains a pyrimidine ring and a different functional group.
特性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
ethyl 2-isothiocyanato-4-pyridin-4-ylbutanoate |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-12(15)11(14-9-17)4-3-10-5-7-13-8-6-10/h5-8,11H,2-4H2,1H3 |
InChIキー |
KWXRHJIVNHKMLC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC1=CC=NC=C1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


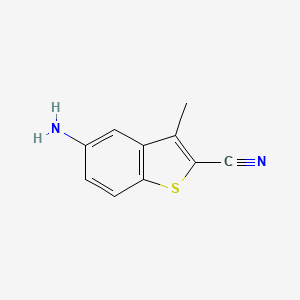
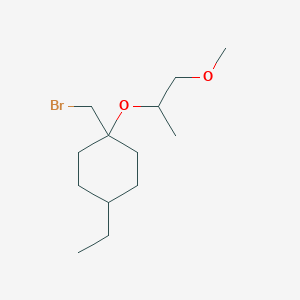
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
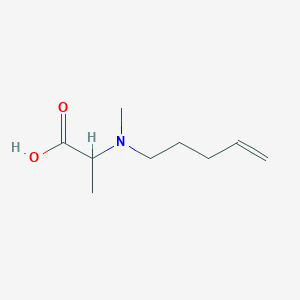
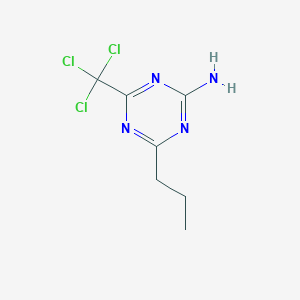
![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)
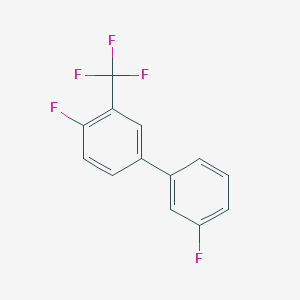
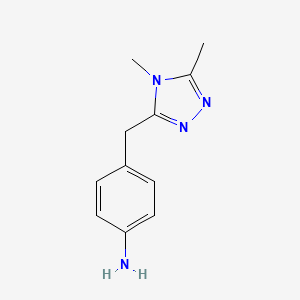
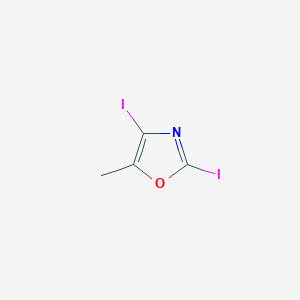
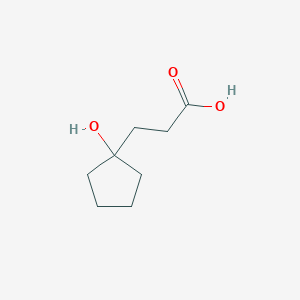
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
![1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
